2,5-Dibromohydroquinone

Descripción

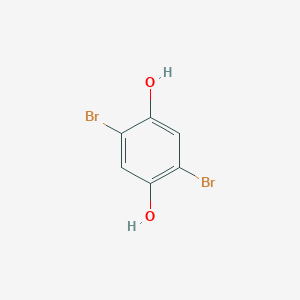

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2,5-dibromobenzene-1,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Br2O2/c7-3-1-5(9)4(8)2-6(3)10/h1-2,9-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VALXCIRMSIFPFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)O)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90299865 | |

| Record name | 2,5-Dibromohydroquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90299865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14753-51-6 | |

| Record name | 14753-51-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133363 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-Dibromohydroquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90299865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-Dibromohydroquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,5-Dibromohydroquinone: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dibromohydroquinone is a halogenated aromatic organic compound that serves as a valuable intermediate in various chemical syntheses.[1][2] Its structure, characterized by a hydroquinone (B1673460) ring substituted with two bromine atoms, imparts specific reactivity and properties that are of interest in the fields of medicinal chemistry, materials science, and electronic chemicals.[2] This technical guide provides a comprehensive overview of the core chemical properties and structural attributes of this compound, supported by experimental data and protocols.

Chemical Structure and Identifiers

The structural identity of this compound is well-defined by various nomenclature and registry systems, ensuring its unambiguous identification in research and development.

Table 1: Structural Identifiers for this compound

| Identifier | Value | Source |

| IUPAC Name | 2,5-dibromobenzene-1,4-diol | [3] |

| CAS Number | 14753-51-6 | [3] |

| Molecular Formula | C₆H₄Br₂O₂ | [3][4] |

| SMILES | C1=C(C(=CC(=C1Br)O)Br)O | [3][5] |

| InChI | 1S/C6H4Br2O2/c7-3-1-5(9)4(8)2-6(3)10/h1-2,9-10H | [3][5] |

| InChIKey | VALXCIRMSIFPFN-UHFFFAOYSA-N | [3][5] |

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, application, and integration into synthetic pathways.

Table 2: Physicochemical Data for this compound

| Property | Value | Source |

| Molecular Weight | 267.90 g/mol | [3][4][5] |

| Appearance | White to light yellow or light yellow-red powder/crystals | |

| Melting Point | 191-194 °C (lit.) | [5][6] |

| Assay (Purity) | >98.0% (GC) | |

| Linear Formula | (Br)₂C₆H₂(OH)₂ | [5] |

Spectral Data

Spectroscopic analysis is fundamental to confirming the structure and purity of this compound. The following data has been reported:

Table 3: Spectroscopic Data for this compound

| Technique | Data Source/Reference |

| ¹³C NMR Spectroscopy | Spectra available from Bio-Rad Laboratories, Inc. and W. Robien, Inst. of Org. Chem., Univ. of Vienna. |

| ATR-IR Spectroscopy | Spectra available from Bio-Rad Laboratories, Inc. and Sigma-Aldrich Co. LLC. |

| Mass Spectrometry (GC-MS) | Spectra available from John Wiley & Sons, Inc. |

| ¹H NMR Spectroscopy | ¹H NMR (300 MHz, CDCl₃): δ 7.14 (2H, s), 5.2 (2H, br, s). |

Experimental Protocols

Synthesis of this compound from Hydroquinone

A common method for the synthesis of 2,5-dibromo-1,4-benzenediol involves the direct bromination of hydroquinone.[1]

Detailed Methodology: [1]

-

Reaction Setup: To a 1 L three-necked flask equipped with a nitrogen inlet and a gas outlet, add hydroquinone (20 g, 182 mmol) and 200 mL of glacial acetic acid.

-

Inert Atmosphere: Place the flask in an ice bath and initiate a nitrogen gas flow.

-

Bromination: Slowly add bromine (60.9 g, 381 mmol) dropwise through a dropping funnel over a period of 20 minutes. A white solid is expected to precipitate during the addition.

-

Reaction Completion: After the dropwise addition is complete, continue to stir the reaction mixture at room temperature for 12 hours.

-

Workup: Upon completion of the reaction, cool the mixture in an ice bath.

-

Isolation and Purification: Collect the white solid product by filtration and wash it with cold water until the filtrate is neutral.

-

Drying: Dry the final product, 2,5-dibromo-1,4-benzenediol, under a vacuum. The reported yield is 41.4 g (85%).

-

Characterization: The product can be characterized by ¹H NMR.

Caption: Synthesis of this compound.

Biological Activity and Signaling Pathways

While direct and extensive research on the specific signaling pathways modulated by this compound is limited, the biological activities of related hydroquinone and benzoquinone derivatives offer valuable insights for drug development professionals. For instance, the parent compound, benzoquinone, has been shown to activate the ERK/MAPK signaling pathway through the production of reactive oxygen species (ROS) in HL-60 cells.[7] Furthermore, brominated methyl hydroquinone has been investigated for its inhibitory activity against cyclooxygenase (COX-1 and COX-2) enzymes, suggesting potential anti-inflammatory applications.[8] The biological activity of 2,5-Di-tert-butylhydroquinone, another derivative, is primarily centered on enzyme inhibition, notably of the Sarco/endoplasmic reticulum Ca²⁺ ATPase (SERCA) pump.[9]

These findings suggest that this compound could be a candidate for investigation in pathways related to cellular proliferation, inflammation, and calcium homeostasis. Further research is warranted to elucidate its specific molecular targets and mechanisms of action.

Caption: General Workflow for Chemical Analysis.

Safety and Handling

This compound is associated with certain hazards and should be handled with appropriate safety precautions.

Table 4: GHS Hazard Information for this compound

| Hazard Statement | Code | Description |

| Skin Irritation | H315 | Causes skin irritation |

| Eye Irritation | H319 | Causes serious eye irritation |

| Respiratory Irritation | H335 | May cause respiratory irritation |

Personal Protective Equipment (PPE): When handling this compound, it is recommended to use a dust mask (type N95 or equivalent), eye shields, and gloves.[5][6]

Storage: Store in a well-ventilated place. Keep container tightly closed.[3] It is classified under Storage Class Code 11 for combustible solids.[5]

Conclusion

This compound is a well-characterized compound with established physicochemical properties and spectral data. Its synthesis from hydroquinone is a straightforward process, making it an accessible intermediate for further chemical exploration. While its specific biological roles are still under investigation, the activities of related compounds suggest potential applications in modulating key cellular pathways. This guide provides a foundational resource for researchers and professionals working with or considering the use of this compound in their scientific endeavors.

References

- 1. This compound | 14753-51-6 [chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | C6H4Br2O2 | CID 280945 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. 2,5-ジブロモヒドロキノン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. 2,5-二溴对苯二酚 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. Benzoquinone activates the ERK/MAPK signaling pathway via ROS production in HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. japsonline.com [japsonline.com]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Physical Properties of 2,5-Dibromohydroquinone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 2,5-Dibromohydroquinone (CAS No: 14753-51-6). The information is curated for researchers, scientists, and professionals in drug development who require precise data for their work. This document presents quantitative data in a structured format, outlines relevant experimental protocols, and includes a visual workflow for property determination.

Core Physical and Chemical Properties

This compound is a brominated aromatic organic compound.[1] It presents as a solid, ranging in color from white to a light yellow or orange powder or crystalline form.[2] Its chemical structure consists of a hydroquinone (B1673460) ring substituted with two bromine atoms at the 2 and 5 positions. The presence of these bromine atoms significantly influences the compound's reactivity, making it a useful reagent in organic synthesis, particularly in electrophilic substitution reactions.[1]

Data Presentation: Quantitative Physical Properties

The following table summarizes the key quantitative physical and chemical properties of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₄Br₂O₂ | [1][3][4] |

| Molecular Weight | 267.90 g/mol | [3][4][5] |

| Melting Point | 191-194 °C | [5] |

| 191.0-195.0 °C | [2] | |

| Assay (Purity) | >98.0% (GC)(T) | [2] |

| 97% | [5] | |

| InChI | InChI=1S/C6H4Br2O2/c7-3-1-5(9)4(8)2-6(3)10/h1-2,9-10H | [1] |

| InChIKey | VALXCIRMSIFPFN-UHFFFAOYSA-N | |

| SMILES | Oc1cc(Br)c(O)cc1Br |

Solubility Profile

This compound exhibits moderate solubility in organic solvents.[1] Conversely, its solubility in water is limited, a characteristic attributed to the hydrophobic nature of the brominated aromatic structure.[1]

Spectral Information

Various spectral data for this compound are available, which are crucial for its identification and structural elucidation:

-

ATR-IR: Attenuated Total Reflectance Infrared spectra have been recorded.[3][6]

-

Mass Spectrometry (GC-MS): Gas Chromatography-Mass Spectrometry data is also available.[3][6]

Experimental Protocols

Detailed experimental protocols for determining the physical properties of organic compounds like this compound are fundamental for ensuring data accuracy and reproducibility. Below are generalized methodologies for key experiments.

Melting Point Determination

The melting point of a solid organic compound is a critical indicator of its purity and is determined as the temperature range over which the solid transitions to a liquid.[7]

Methodology:

-

Sample Preparation: A small, finely powdered sample of this compound is packed into a capillary tube.

-

Apparatus: A melting point apparatus, such as a Vernier melt station or a similar calibrated instrument, is used.[7]

-

Heating: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a steady, slow rate.

-

Observation: The sample is observed through a magnifying lens. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.

-

Purity Indication: A sharp melting range (typically 1-2°C) indicates a high degree of purity, while a broad melting range suggests the presence of impurities.

Solubility Determination

Solubility is a measure of the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature.

Methodology:

-

Solvent Selection: A range of organic solvents (e.g., acetone, ethyl acetate, methanol) and water are chosen for the test.[8]

-

Sample Preparation: A known mass of this compound is added to a measured volume of the selected solvent in a test tube or vial.

-

Equilibration: The mixture is agitated (e.g., using a vortex mixer or magnetic stirrer) and maintained at a constant temperature to ensure equilibrium is reached.

-

Observation: The mixture is visually inspected for the presence of undissolved solid. If the solid dissolves completely, more solute is added incrementally until saturation is reached (i.e., solid material remains undissolved).

-

Quantification (Gravimetric Method): For quantitative analysis, a saturated solution is prepared and allowed to equilibrate. A known volume of the clear supernatant is carefully removed, and the solvent is evaporated. The mass of the remaining solid is measured to calculate the solubility in terms of g/100 mL or mol/L.[8]

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the physical characterization of a chemical compound like this compound.

Caption: Workflow for Physical Property Characterization.

References

- 1. CAS 14753-51-6: this compound | CymitQuimica [cymitquimica.com]

- 2. 2,5-ジブロモヒドロキノン | this compound | 14753-51-6 | 東京化成工業株式会社 [tcichemicals.com]

- 3. This compound | C6H4Br2O2 | CID 280945 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. This compound 97 14753-51-6 [sigmaaldrich.com]

- 6. spectrabase.com [spectrabase.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

An In-depth Technical Guide to 2,5-Dibromohydroquinone (CAS: 14753-51-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dibromohydroquinone, with the CAS number 14753-51-6, is a halogenated aromatic organic compound. As a derivative of hydroquinone (B1673460), it presents a unique chemical structure characterized by two bromine atoms substituted on the benzene (B151609) ring. This substitution significantly influences its chemical reactivity and potential biological activity. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, a detailed synthesis protocol, and an exploration of its potential biological activities with adaptable experimental protocols. This document is intended to serve as a valuable resource for researchers in organic chemistry, materials science, and drug discovery.

Chemical and Physical Properties

This compound is a solid at room temperature, with solubility in organic solvents like methanol.[1] The presence of bromine atoms enhances its reactivity, particularly in electrophilic substitution reactions.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 14753-51-6 | [1][2] |

| Molecular Formula | C₆H₄Br₂O₂ | [1][2] |

| Molecular Weight | 267.90 g/mol | [1] |

| Appearance | White to light yellow/orange powder/crystal | [2] |

| Melting Point | 191-194 °C | [1] |

| Boiling Point | 283.4 °C at 760 mmHg (Predicted) | [1] |

| Density | 2.257 g/cm³ (Predicted) | [1] |

| Solubility | Soluble in methanol | [1] |

| pKa | 7.90 ± 0.23 (Predicted) | [1] |

Table 2: Spectroscopic Data for this compound

| Spectroscopy Type | Data Highlights |

| ¹H NMR (300 MHz, CDCl₃) | δ 7.14 (s, 2H), 5.2 (br s, 2H) |

| ¹³C NMR | Spectral data available |

| FT-IR (ATR) | Spectral data available |

| Mass Spectrometry (GC-MS) | Spectral data available |

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the direct bromination of hydroquinone in glacial acetic acid.

Experimental Protocol: Synthesis of this compound

Materials:

-

Hydroquinone

-

Bromine

-

Glacial Acetic Acid

-

1 L three-necked flask

-

Nitrogen inlet and gas outlet

-

Dropping funnel

-

Ice bath

-

Filtration apparatus

Procedure:

-

In a 1 L three-necked flask equipped with a nitrogen inlet and a gas outlet, add hydroquinone (20 g, 182 mmol) and 200 mL of glacial acetic acid.

-

Protect the reaction mixture with a nitrogen atmosphere.

-

Place the flask in an ice bath to cool the solution.

-

Slowly add bromine (60.9 g, 381 mmol) dropwise to the reaction mixture over a period of 20 minutes using a dropping funnel. A white solid will gradually precipitate during the addition.

-

After the complete addition of bromine, remove the ice bath and continue to stir the reaction mixture at room temperature for 12 hours.

-

Upon completion of the reaction, cool the mixture in an ice bath.

-

Collect the precipitated white solid by filtration.

-

Wash the solid with cold water until it is neutral.

-

Dry the final product, 2,5-dibromo-1,4-benzenediol, under a vacuum. The expected yield is approximately 85%.

Caption: Workflow for the synthesis of this compound.

Potential Biological Activities and Experimental Protocols

While direct and extensive biological data for this compound is limited, the known activities of hydroquinones and other brominated aromatic compounds suggest several areas for investigation, including cytotoxic, antioxidant, and enzyme-inhibiting properties. A study on a brominated plastoquinone (B1678516) analog, BrPQ5, demonstrated cytotoxic effects on MCF-7 breast cancer cells through the induction of cell cycle arrest and oxidative stress.[1] This suggests that this compound may possess similar anticancer potential. Additionally, a study on brominated methyl hydroquinone showed it to be a more potent inhibitor of cyclooxygenase (COX) enzymes than its non-brominated counterpart, indicating potential anti-inflammatory activity.

Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability.

Experimental Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a suitable density and incubate for 24 hours.

-

Compound Treatment: Treat the cells with varying concentrations of this compound (dissolved in a suitable solvent like DMSO) for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Antioxidant Activity (DPPH Radical Scavenging Assay)

This assay measures the ability of a compound to act as a free radical scavenger.

Experimental Protocol:

-

Sample Preparation: Prepare different concentrations of this compound in a suitable solvent (e.g., methanol).

-

DPPH Solution: Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in the same solvent.

-

Reaction: Mix the this compound solutions with the DPPH solution in a 96-well plate or cuvettes.

-

Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 517 nm. A decrease in absorbance indicates radical scavenging activity.

-

Data Analysis: Calculate the percentage of radical scavenging activity and determine the IC₅₀ value.

Putative Signaling Pathway Involvement

Disclaimer: The following signaling pathway is proposed based on the observed effects of a structurally related brominated quinone analog and has not been experimentally validated for this compound. It is intended to provide a potential framework for future research.

Based on the cytotoxic and oxidative stress-inducing effects of a brominated plastoquinone analog, it is plausible that this compound could induce cancer cell death through the generation of reactive oxygen species (ROS), leading to cellular damage and the activation of apoptotic pathways.

Caption: Putative ROS-mediated apoptotic pathway for this compound.

Safety and Handling

This compound is classified as an irritant. It may cause skin, eye, and respiratory tract irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Table 3: Safety Information for this compound

| Hazard Statement(s) | Precautionary Statement(s) |

| H315: Causes skin irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray |

| H319: Causes serious eye irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection |

| H335: May cause respiratory irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Applications

This compound serves as a valuable intermediate in various fields:

-

Pharmaceutical Industry: It is used in the synthesis of more complex molecules with potential therapeutic applications.

-

Materials Science: Its chemical structure makes it a candidate for the development of new polymers and electronic materials.

Conclusion

This compound is a versatile chemical intermediate with well-defined physical and chemical properties and a straightforward synthesis protocol. While its biological activities are not yet fully elucidated, preliminary evidence from related compounds suggests potential applications in cancer and inflammation research. The experimental protocols provided in this guide offer a starting point for investigating its cytotoxic and antioxidant properties. Further research is warranted to explore its specific biological targets and mechanisms of action, particularly its influence on cellular signaling pathways.

References

An In-depth Technical Guide on the Physicochemical Properties of 2,5-Dibromohydroquinone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting point of 2,5-Dibromohydroquinone, a compound of interest in various research and development applications. The document details the physical properties, standardized experimental protocols for their determination, and a logical workflow for these procedures.

Physicochemical Data: this compound

This compound, with the chemical formula (Br)₂C₆H₂(OH)₂, is a brominated derivative of hydroquinone.[1] Accurate determination of its physical properties, such as the melting point, is a critical first step in material characterization, purity assessment, and subsequent application in research and drug development.

Data Summary

| Physical Property | Value | Source |

| Melting Point | 191-194 °C | [1] |

| Melting Point | 191.0-195.0 °C | |

| Boiling Point | Not available |

Experimental Protocol: Melting Point Determination

The following is a detailed methodology for the accurate determination of the melting point of this compound using a modern melting point apparatus. This protocol is a composite of established laboratory techniques.[2][3][4][5]

Objective: To determine the melting point range of a solid organic compound.

Apparatus and Materials:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

This compound sample (dry and finely powdered)

-

Spatula

-

Watch glass

-

Thermometer (calibrated)

Procedure:

-

Sample Preparation:

-

Ensure the this compound sample is completely dry, as moisture can depress the melting point.[3]

-

Place a small amount of the finely powdered sample onto a clean, dry watch glass.

-

Load the capillary tube by pressing the open end into the sample powder. A small amount of solid should enter the tube.

-

To pack the sample at the bottom of the tube, tap the sealed end gently on a hard surface or drop the tube through a long, narrow glass tube.[3][4] The packed sample height should be 2-3 mm.[3]

-

-

Apparatus Setup:

-

Turn on the melting point apparatus to allow it to warm up.

-

Insert the capillary tube containing the sample into the designated slot in the apparatus.[3]

-

Ensure the thermometer is correctly positioned to accurately measure the temperature of the heating block.

-

-

Melting Point Determination:

-

Rapid Preliminary Measurement: If the approximate melting point is unknown, a rapid heating rate can be used to get a rough estimate.

-

Accurate Measurement: For an accurate determination, set the heating rate to a slow and steady increase, typically 1-2 °C per minute, as the temperature approaches the expected melting point.[2]

-

Observe the sample through the magnifying lens.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Continue to heat slowly and record the temperature at which the entire sample has completely melted into a clear liquid (the end of the melting range).[2]

-

-

Data Recording and Interpretation:

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the determination of the melting point of this compound.

Caption: Workflow for Melting Point Determination.

References

Spectroscopic Data for 2,5-Dibromohydroquinone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 2,5-Dibromohydroquinone, a halogenated aromatic compound of interest in various research and development applications. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for these analytical techniques.

Overview of Spectroscopic Analysis

Spectroscopic techniques are fundamental tools for the elucidation of the structure and properties of molecules. For a compound like this compound, NMR spectroscopy provides detailed information about the carbon and hydrogen framework, IR spectroscopy identifies the functional groups present, and mass spectrometry determines the molecular weight and fragmentation pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the structure of organic molecules in solution.

¹H NMR Spectroscopy

A dedicated ¹H NMR spectrum for this compound was not available in the searched resources. However, based on the symmetrical structure of the molecule, a predicted spectrum would show two signals: one for the two equivalent aromatic protons and another for the two equivalent hydroxyl protons.

Predicted ¹H NMR Data:

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.0-7.5 | Singlet | 2H | Ar-H |

| ~5.0-6.0 | Singlet (broad) | 2H | -OH |

Note: The chemical shift of the hydroxyl protons can vary significantly depending on the solvent and concentration.

¹³C NMR Spectroscopy

¹³C NMR data for this compound is available from spectral databases.[1][2] Due to the symmetry of the molecule, only three distinct signals are expected in the ¹³C NMR spectrum.

¹³C NMR Data:

| Chemical Shift (δ) ppm | Assignment |

| ~147 | C-OH |

| ~118 | C-H |

| ~110 | C-Br |

Note: The exact chemical shifts can vary slightly depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

Characteristic IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3200-3500 (broad) | O-H stretch | Hydroxyl (-OH) |

| ~3100 | C-H stretch | Aromatic C-H |

| 1500-1600 | C=C stretch | Aromatic ring |

| 1200-1300 | C-O stretch | Phenolic C-O |

| 500-700 | C-Br stretch | Carbon-Bromine |

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. The mass spectrum of this compound would show the molecular ion peak and characteristic fragmentation patterns. The presence of two bromine atoms will result in a distinctive isotopic pattern for the molecular ion and bromine-containing fragments.

Mass Spectrometry Data:

| m/z | Interpretation |

| 266, 268, 270 | Molecular ion peak ([M]⁺, [M+2]⁺, [M+4]⁺) with characteristic isotopic pattern for two bromine atoms. |

| 187, 189 | Loss of HBr |

| 159, 161 | Loss of HBr and CO |

| 108 | Loss of two Br atoms |

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for this compound are not widely published. However, the following sections describe generalized methodologies that are representative for the analysis of this and similar aromatic compounds.

NMR Spectroscopy

Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. The concentration is typically in the range of 5-25 mg/mL.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for data acquisition.

¹H NMR Parameters (Typical):

-

Pulse Sequence: A standard single-pulse experiment.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64.

¹³C NMR Parameters (Typical):

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096.

ATR-IR Spectroscopy

Sample Preparation: A small amount of the solid this compound powder is placed directly onto the ATR crystal.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide (B1212193) crystal).

Data Acquisition (Typical):

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are co-added for both the background and the sample spectra.

-

Background: A background spectrum of the clean, empty ATR crystal is recorded prior to the sample measurement.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

GC Conditions (Typical):

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

-

Injection: A small volume (e.g., 1 µL) of the sample solution is injected into the heated inlet.

-

Oven Temperature Program: A temperature gradient is used to elute the compound, for example, starting at 100°C and ramping to 280°C.

-

Carrier Gas: Helium at a constant flow rate.

MS Conditions (Typical):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: A scan range of m/z 50-500 is typically used.

-

Ion Source Temperature: ~230°C.

-

Quadrupole Temperature: ~150°C.

Workflow Visualization

The general workflow for the spectroscopic analysis of a compound like this compound is depicted in the following diagram.

References

Health and Safety Profile of 2,5-Dibromohydroquinone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the health and safety information for 2,5-Dibromohydroquinone, a chemical intermediate used in various research and development applications. The following sections detail its hazardous properties, handling and storage protocols, emergency procedures, and insights into its toxicological mechanisms, presented in a format tailored for a scientific audience.

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It poses risks of skin, eye, and respiratory irritation.

Table 1: GHS Classification for this compound [1][2][3][4][5][6]

| Hazard Class | Category | Pictogram | Signal Word | Hazard Statement |

| Skin Corrosion/Irritation | 2 | Exclamation Mark | Warning | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | Exclamation Mark | Warning | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | 3 | Exclamation Mark | Warning | H335: May cause respiratory irritation |

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided below. This data is essential for safe handling, storage, and experimental design.

Table 2: Physical and Chemical Properties of this compound [1][2][7][8]

| Property | Value |

| Chemical Formula | C₆H₄Br₂O₂ |

| Molecular Weight | 267.90 g/mol |

| CAS Number | 14753-51-6 |

| Appearance | White to light yellow or light yellow-red powder/crystals[9] |

| Melting Point | 191-194 °C[2][7][10] |

| Solubility | No data available |

| Flash Point | Not applicable[2][3] |

Handling, Storage, and Personal Protective Equipment (PPE)

Proper handling and storage procedures are critical to minimize exposure risks.

Safe Handling and Storage

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid dust inhalation.[11] Avoid contact with skin and eyes.[12] Wash hands thoroughly after handling.[11]

-

Storage: Store in a cool, dry, and well-ventilated place.[11][12] Keep containers tightly closed.[11][12] It is incompatible with strong oxidizing agents and strong bases.[12]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory when working with this compound.

Table 3: Recommended Personal Protective Equipment (PPE) [2][3][5]

| Protection Type | Specification |

| Eye/Face | Chemical safety goggles or face shield. |

| Skin | Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat. |

| Respiratory | A NIOSH-approved N95 dust mask or higher-level respirator for dust-generating procedures. |

First Aid and Emergency Procedures

Immediate and appropriate first aid is crucial in the event of exposure.

First Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[13] Seek immediate medical attention.[13][14]

-

Skin Contact: Promptly wash the contaminated skin with soap and water.[13] Remove contaminated clothing and wash it before reuse. If irritation persists, get medical attention.[13][14]

-

Inhalation: Move the exposed person to fresh air at once.[13] If breathing has stopped, perform artificial respiration. Get medical attention as soon as possible.[13][14]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink plenty of water.[15] Seek immediate medical attention.[14][15]

Toxicological Information and Signaling Pathways

The toxicity of hydroquinones, including this compound, is primarily linked to their ability to undergo redox cycling. This process generates reactive oxygen species (ROS), leading to oxidative stress within cells.[16][17] Oxidative stress can damage cellular macromolecules like DNA, proteins, and lipids.[16]

A key cellular defense mechanism against oxidative stress is the Keap1-Nrf2 signaling pathway.[7][14][18] Under normal conditions, the transcription factor Nrf2 is bound by its inhibitor, Keap1, which facilitates its degradation.[8] However, upon exposure to electrophiles or ROS generated from hydroquinone (B1673460) metabolism, specific cysteine residues on Keap1 are modified. This modification disrupts the Keap1-Nrf2 interaction, allowing Nrf2 to translocate to the nucleus.[8] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various cytoprotective genes, upregulating their expression.[7][18] These genes encode for antioxidant and detoxification enzymes, such as NAD(P)H:quinone oxidoreductase 1 (NQO1), which help to mitigate the damaging effects of oxidative stress.[7]

Experimental Protocols for Hazard Assessment

The following are summaries of standard OECD (Organisation for Economic Co-operation and Development) test guidelines used to assess the dermal and ocular toxicity of chemical substances.

OECD Test Guideline 404: Acute Dermal Irritation/Corrosion

This test evaluates the potential of a substance to cause skin irritation or corrosion.

-

Principle: A single dose of the test substance (0.5 g for solids) is applied to a small area of skin (approx. 6 cm²) on a single experimental animal (typically an albino rabbit).[13] Untreated skin serves as a control.

-

Procedure:

-

The fur is removed from the dorsal area of the test animal 24 hours before the test.[19]

-

The test substance is applied to the skin and covered with a porous gauze patch.[20]

-

The exposure duration is 4 hours.[13] After exposure, any residual substance is removed.

-

The skin is examined for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours post-application. Observations continue for up to 14 days.[13]

-

-

Evaluation: The severity of skin reactions is scored. If corrosive effects are not observed, the test may be confirmed with up to two additional animals.[10] The substance is considered an irritant if responses persist to the end of the observation period.[6][13]

OECD Test Guideline 405: Acute Eye Irritation/Corrosion

This test determines the potential of a substance to cause eye irritation or corrosion.

-

Principle: A single dose of the test substance is applied into the conjunctival sac of one eye of an experimental animal (albino rabbit).[4][21] The untreated eye serves as a control.

-

Procedure:

-

Healthy young adult rabbits with no pre-existing eye defects are used.[21] Topical anesthetics and systemic analgesics are recommended to minimize distress.[3][22]

-

The test substance (a volume of 0.1 mL for liquids or not more than 0.1 g for solids) is instilled into the eye. The eyelids are held together for about one second.[21]

-

The eyes are examined at 1, 24, 48, and 72 hours after application.[4] The observation period can extend up to 21 days to assess the reversibility of effects.[3]

-

-

Evaluation: Lesions of the cornea, iris, and conjunctiva are scored. If a corrosive or severe irritant effect is not seen in the initial test, a confirmatory test with up to two more animals may be performed.[4][22]

References

- 1. Hydroquinone: Environmental Pollution, Toxicity, and Microbial Answers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Formation and Biological Targets of Quinones: Cytotoxic versus Cytoprotective Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nucro-technics.com [nucro-technics.com]

- 4. oecd.org [oecd.org]

- 5. Acute dermal toxicity-402 | PPTX [slideshare.net]

- 6. catalog.labcorp.com [catalog.labcorp.com]

- 7. Quinone Induced Activation of Keap1/Nrf2 Signaling by Aspirin Prodrugs Masquerading as Nitric Oxide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Nrf2 activation by pyrroloquinoline quinone inhibits natural aging‐related intervertebral disk degeneration in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Hydroquinone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. nucro-technics.com [nucro-technics.com]

- 11. safecosmetics.org [safecosmetics.org]

- 12. nucro-technics.com [nucro-technics.com]

- 13. oecd.org [oecd.org]

- 14. Nrf2 and HSF-1 Pathway Activation via Hydroquinone-Based Proelectrophilic Small Molecules Is Regulated by Electrochemical Oxidation Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ACUTE EYE IRRITATION OECD GUIDELINE BY SEJAL AGRAWAL | PPTX [slideshare.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. Nrf2/ARE Signaling Pathway: Key Mediator in Oxidative Stress and Potential Therapeutic Target in ALS - PMC [pmc.ncbi.nlm.nih.gov]

- 19. OECD N°404 : Laboratory skin irritant/corrosive test - Analytice [analytice.com]

- 20. Acute Dermal Irritation OECD 404 - Altogen Labs [altogenlabs.com]

- 21. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 22. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

The Dual Nature of 2,5-Dibromohydroquinone: A Technical Guide to its Pro-Oxidant-Mediated Cellular Antioxidant Response

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Dibromohydroquinone, a halogenated aromatic compound, presents a complex profile regarding its interaction with cellular oxidative states. While traditional antioxidant assays focusing on direct radical scavenging have not yielded significant quantitative data, research into its biological effects reveals a more nuanced role. This technical guide synthesizes the available evidence, suggesting that this compound acts as a pro-oxidant, inducing intracellular reactive oxygen species (ROS). This activity, in turn, engages critical cellular stress response pathways, namely the Nrf2 and p53 signaling cascades, leading to a secondary, indirect antioxidant and cytotoxic response. This document provides a comprehensive overview of its known cytotoxic effects, detailed experimental protocols for assessing its impact on cellular oxidative stress, and visual representations of the key signaling pathways it modulates.

Introduction

This compound (DBH) is a hydroquinone (B1673460) derivative with bromine substituents at the 2 and 5 positions of the benzene (B151609) ring.[1] While hydroquinones as a class are often associated with antioxidant properties, the biological activity of DBH appears to be dominated by its cytotoxicity.[2][3] Studies on related halobenzoquinones suggest that these compounds can induce oxidative stress, leading to cellular damage.[4] This guide moves beyond simple antioxidant metrics to explore the pro-oxidant nature of this compound and its subsequent activation of cellular defense and damage pathways. Understanding this dual nature is critical for researchers in toxicology, pharmacology, and drug development.

Quantitative Data: Cytotoxicity

| Cell Line | Assay Type | IC50 Value (µM) | Reference |

| Caco-2 (Human colorectal adenocarcinoma) | Cytotoxicity Assay | Not explicitly quantified, but ranked as highly cytotoxic | [3] |

| SH-SY5Y (Human neuroblastoma) | Cytotoxicity Assay | Not explicitly quantified, but ranked as highly cytotoxic | [3] |

| CHO-K1 (Chinese hamster ovary) | Cytotoxicity Assay | 2,5-DBBQ (the oxidized form) is significantly more cytotoxic than its 2,6-isomer. | [5] |

Note: Much of the available literature discusses the toxicity of halobenzoquinones as a class of disinfection byproducts. This compound is often studied in the context of its oxidized form, 2,5-dibromobenzoquinone (2,5-DBBQ), which is a potent electrophile.[5]

Experimental Protocols

Cellular Oxidative Stress Measurement using 2',7'-Dichlorodihydrofluorescein Diacetate (DCFH-DA)

This protocol outlines the measurement of intracellular reactive oxygen species (ROS) induced by this compound using the DCFH-DA assay. DCFH-DA is a cell-permeable probe that is deacetylated by intracellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).[6]

Materials:

-

2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)

-

Cell culture medium (phenol red-free)

-

Phosphate-buffered saline (PBS)

-

This compound stock solution (in a suitable solvent like DMSO)

-

Positive control (e.g., H₂O₂)

-

Black, clear-bottom 96-well plates

-

Fluorescence microplate reader

Procedure:

-

Cell Seeding: Seed adherent cells in a black, clear-bottom 96-well plate at a density that ensures 80-90% confluency on the day of the experiment. Incubate overnight under standard cell culture conditions.

-

Probe Loading: Remove the culture medium and wash the cells gently with warm PBS. Add 100 µL of pre-warmed DCFH-DA working solution (typically 10-25 µM in serum-free medium) to each well.

-

Incubation: Incubate the plate for 30-60 minutes at 37°C in the dark to allow for probe uptake and deacetylation.

-

Washing: Aspirate the DCFH-DA solution and wash the cells twice with warm PBS to remove any extracellular probe.

-

Treatment: Add 100 µL of medium containing various concentrations of this compound to the respective wells. Include wells for untreated controls and a positive control.

-

Fluorescence Measurement: Immediately begin measuring the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively. Kinetic readings can be taken over a desired period (e.g., every 5 minutes for 1 hour) to monitor the change in ROS production.[7]

Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and cytotoxicity.

Materials:

-

MTT solution (5 mg/mL in PBS)

-

Cell culture medium

-

This compound stock solution

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.

-

Treatment: Replace the medium with fresh medium containing serial dilutions of this compound. Include untreated control wells. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C, allowing the MTT to be metabolized by viable cells into formazan (B1609692) crystals.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Signaling Pathways and Mechanisms of Action

The biological effects of this compound are not due to direct antioxidant action but rather through the induction of cellular stress, which in turn activates protective and/or apoptotic signaling pathways.

Induction of Oxidative Stress

This compound, likely through its conversion to the corresponding benzoquinone, can generate reactive oxygen species (ROS) within the cell. This can occur through redox cycling, where the quinone is reduced to a semiquinone radical by cellular reductases. This semiquinone can then react with molecular oxygen to regenerate the quinone and produce a superoxide (B77818) anion, thus initiating a cascade of ROS production.

Caption: Redox cycling of this compound leading to ROS production.

Nrf2 Signaling Pathway Activation

The increase in intracellular ROS and the electrophilic nature of the benzoquinone can activate the Keap1-Nrf2 pathway, a primary regulator of the cellular antioxidant response.[8][9]

Mechanism:

-

Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation.

-

Electrophiles (like 2,5-dibromobenzoquinone) and ROS can modify cysteine residues on Keap1.

-

This modification leads to a conformational change in Keap1, preventing it from targeting Nrf2 for degradation.

-

Stabilized Nrf2 translocates to the nucleus.

-

In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and cytoprotective genes.

-

This leads to the transcription and translation of proteins such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and enzymes involved in glutathione (B108866) synthesis, thereby enhancing the cell's capacity to counteract oxidative stress.[8]

Caption: Activation of the Nrf2 antioxidant response pathway.

p53 Signaling Pathway Activation

Significant oxidative stress and potential DNA damage caused by this compound can lead to the activation of the tumor suppressor protein p53.[5]

Mechanism:

-

Cellular stress, including oxidative stress and DNA damage, activates upstream kinases such as ATM and ATR.

-

These kinases phosphorylate and stabilize p53, preventing its degradation by its negative regulator, MDM2.[10]

-

Stabilized and activated p53 translocates to the nucleus.

-

In the nucleus, p53 acts as a transcription factor, binding to the promoter regions of target genes.

-

Depending on the extent of the damage, p53 can induce the transcription of genes that lead to:

References

- 1. Nrf2 and HSF-1 Pathway Activation via Hydroquinone-Based Proelectrophilic Small Molecules Is Regulated by Electrochemical Oxidation Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cytotoxicity ic50 values: Topics by Science.gov [science.gov]

- 3. scbt.com [scbt.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. benchchem.com [benchchem.com]

- 7. re-place.be [re-place.be]

- 8. Essential role of Nrf2 in protection against hydroquinone- and benzoquinone-induced cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. New insights into p53 activation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pharmacological activation of p53 induces dose-dependent changes in endothelial cell fate during angiogenic sprouting - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

An In-depth Technical Guide to the History, Discovery, and Properties of 2,5-Dibromohydroquinone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,5-Dibromohydroquinone, a halogenated aromatic organic compound with applications in pharmaceuticals and electronics. The document details its historical discovery, synthesis, and physicochemical properties. Special emphasis is placed on its known biological activities, including its impact on intracellular signaling pathways. This guide is intended to be a valuable resource for researchers and professionals in chemistry and drug development, offering detailed experimental protocols, quantitative data, and visualizations to facilitate further investigation and application of this compound.

History and Discovery

The precise first synthesis and characterization of this compound is not clearly documented in readily available historical records. However, the closely related compound, 2,5-dibromo-p-benzoquinone, was first reported in 1881 by E. Sarauw. Sarauw's pioneering work involved the bromination of hydroquinone (B1673460), a foundational reaction in the synthesis of halogenated quinones and hydroquinones. Over the years, synthetic methodologies have evolved to improve yield and purity, leading to the well-established protocols used today. This compound is now recognized as an important pharmaceutical intermediate and a key component in the electronics industry.[1]

Physicochemical Properties

This compound is a solid organic compound with moderate solubility in organic solvents and limited solubility in water. The presence of two bromine atoms on the hydroquinone ring enhances its reactivity, particularly in electrophilic substitution reactions.

Table 1: Quantitative Data for this compound

| Property | Value | Source(s) |

| CAS Number | 14753-51-6 | [2][3][4] |

| Molecular Formula | C₆H₄Br₂O₂ | [2][4] |

| Molecular Weight | 267.90 g/mol | [2][3][4] |

| Melting Point | 191-194 °C | [3] |

| IUPAC Name | 2,5-dibromobenzene-1,4-diol | [2] |

| Synonyms | 1,4-Dibromo-2,5-dihydroxybenzene, 2,5-Dibromo-1,4-benzenediol | [3] |

| Appearance | White to light yellow or light orange powder/crystal | [1] |

Experimental Protocols

Synthesis of this compound from Hydroquinone

This protocol describes a common and efficient method for the synthesis of this compound.

Materials:

-

Hydroquinone (C₆H₆O₂)

-

Bromine (Br₂)

-

Glacial Acetic Acid (CH₃COOH)

-

Ice

-

Distilled Water

-

Three-necked flask (1 L)

-

Dropping funnel

-

Nitrogen inlet and gas outlet

-

Magnetic stirrer

-

Buchner funnel and filter paper

-

Beakers

Procedure:

-

Reaction Setup: In a 1 L three-necked flask equipped with a nitrogen inlet, a gas outlet, and a magnetic stirrer, add 20 g (182 mmol) of hydroquinone and 200 mL of glacial acetic acid.

-

Initiation of Reaction: Place the flask in an ice bath and begin purging the system with nitrogen gas.

-

Addition of Bromine: Slowly add 60.9 g (381 mmol) of bromine dropwise from a dropping funnel over a period of 20 minutes. A white solid will gradually precipitate from the reaction mixture.

-

Reaction Progression: After the complete addition of bromine, remove the ice bath and continue to stir the reaction mixture at room temperature for 12 hours.

-

Isolation of Product: Upon completion of the reaction, cool the mixture in an ice bath. Collect the white solid precipitate by filtration using a Buchner funnel.

-

Purification: Wash the collected solid with cold water until the filtrate is neutral.

-

Drying: Dry the final product, 2,5-dibromo-1,4-benzenediol, under a vacuum.

Expected Yield: Approximately 41.4 g (85%).

Characterization of this compound

The identity and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR (300 MHz, CDCl₃): δ 7.14 (s, 2H), 5.2 (br s, 2H).

-

¹³C NMR: Spectral data is available in public databases such as SpectraBase.[5]

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

The FTIR spectrum of hydroquinone shows characteristic peaks for O-H stretching (around 3448 cm⁻¹), C-O stretching (around 1247 cm⁻¹), and C-H bending (around 683 cm⁻¹). The bromination will induce shifts in these peaks and introduce new peaks corresponding to the C-Br bonds.

-

-

Mass Spectrometry (MS):

-

The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight. Due to the presence of two bromine atoms, a characteristic isotopic pattern (M, M+2, M+4 peaks) will be observed.[6]

-

Biological Activity and Signaling Pathways

While the biological activities of this compound are not as extensively studied as some of its analogs, preliminary research indicates its potential to modulate cellular processes. Its structural analog, 2,5-di-tert-butylhydroquinone (B1670977) (DTBHQ), has been shown to induce an increase in intracellular calcium ion concentration ([Ca²⁺]i).[7][8][9] This effect is primarily mediated by the depletion of intracellular calcium stores in the endoplasmic reticulum (ER), which in turn triggers capacitative calcium entry from the extracellular space.[7]

Proposed Calcium Signaling Pathway

The following diagram illustrates the proposed mechanism by which hydroquinone derivatives like this compound may induce an increase in intracellular calcium.

Caption: Proposed mechanism of this compound-induced calcium signaling.

This elevation in cytosolic calcium can trigger a cascade of downstream signaling events, potentially influencing processes such as cell proliferation, apoptosis, and histamine (B1213489) secretion.[8]

Applications in Research and Development

This compound serves as a valuable building block in organic synthesis and has applications in both the pharmaceutical and electronics sectors.

-

Pharmaceutical Intermediate: It is utilized as a precursor in the synthesis of more complex molecules with potential therapeutic properties. Its reactivity allows for the introduction of various functional groups, making it a versatile starting material in drug discovery programs.[1]

-

Electronic Chemicals: The unique electronic properties of its derivatives make it a component in the formulation of photoresists, which are crucial materials in the lithography processes for manufacturing semiconductors and other electronic components.

Safety and Toxicology

This compound is classified as a hazardous substance. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[2] Standard safety precautions, including the use of personal protective equipment such as gloves, eye protection, and respiratory masks, should be strictly followed when handling this compound.

Conclusion

This compound is a significant chemical compound with a history rooted in the early exploration of quinone chemistry. Its synthesis is well-established, and its physicochemical properties are well-characterized. While its biological activities are still under investigation, its ability to modulate intracellular calcium signaling suggests potential for further exploration in drug development. Its utility as a pharmaceutical intermediate and in the electronics industry underscores its importance in various scientific and technological fields. This guide provides a foundational resource for researchers and professionals seeking to understand and utilize this compound in their work.

References

- 1. CAS 14753-51-6: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | C6H4Br2O2 | CID 280945 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound 97 14753-51-6 [sigmaaldrich.com]

- 4. scbt.com [scbt.com]

- 5. spectrabase.com [spectrabase.com]

- 6. savemyexams.com [savemyexams.com]

- 7. Mechanism of rise and decay of 2,5-di-tert-butylhydroquinone-induced Ca2+ signals in Madin Darby canine kidney cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effects of 2,5-di(tert-butyl)-1,4-hydroquinone on intracellular free Ca2+ levels and histamine secretion in RBL-2H3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 2,5-Di-tert-butyl-1,4-hydroquinone enhances cell transformation accompanied by an increase in intracellular free calcium ion concentration - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Electrophilic Substitution Reactions of 2,5-Dibromohydroquinone

For Researchers, Scientists, and Drug Development Professionals

December 20, 2025

This technical guide provides a comprehensive overview of the electrophilic substitution reactions of 2,5-dibromohydroquinone. It is intended to be a valuable resource for researchers, scientists, and drug development professionals engaged in the synthesis and modification of this versatile chemical intermediate. This document details theoretical considerations, experimental protocols adapted from related compounds, and quantitative data to facilitate the strategic design and execution of synthetic routes.

Introduction to this compound and its Reactivity

This compound is a symmetrically substituted aromatic compound featuring two electron-donating hydroxyl (-OH) groups and two electron-withdrawing but ortho, para-directing bromo (-Br) groups. The interplay of these substituents dictates the reactivity and regioselectivity of electrophilic aromatic substitution reactions. The hydroxyl groups are potent activating groups, significantly increasing the electron density of the benzene (B151609) ring and making it highly susceptible to electrophilic attack. Conversely, the bromine atoms are deactivating due to their inductive electron withdrawal, yet they direct incoming electrophiles to the ortho and para positions through resonance effects.

In the case of this compound, the powerful activating and ortho, para-directing influence of the two hydroxyl groups is the dominant factor in determining the position of electrophilic substitution. The positions ortho to the hydroxyl groups (positions 3 and 6) are the most probable sites for electrophilic attack.

Key Electrophilic Substitution Reactions

This section details the experimental conditions for key electrophilic substitution reactions—nitration, Friedel-Crafts alkylation, and Friedel-Crafts acylation—on this compound. The provided protocols are adapted from established procedures for structurally similar hydroquinone (B1673460) derivatives and serve as a starting point for laboratory investigation.

Nitration

Nitration introduces a nitro (-NO₂) group onto the aromatic ring, a crucial functional group for further synthetic transformations, particularly for the introduction of amino groups. The reaction is typically carried out using a nitrating agent, such as a mixture of nitric acid and sulfuric acid.

Experimental Protocol: Nitration of this compound (Adapted Protocol)

-

Materials: this compound, concentrated nitric acid (70%), concentrated sulfuric acid (98%), glacial acetic acid, ice.

-

Procedure:

-

In a three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve this compound in glacial acetic acid.

-

Cool the flask in an ice bath to maintain a temperature between 0-5 °C.

-

Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the stirred solution, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1-2 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture slowly onto crushed ice with vigorous stirring.

-

Collect the precipitated product by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry the product.

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol (B145695) or aqueous ethanol.

-

Quantitative Data Summary (Hypothetical)

The following table presents hypothetical quantitative data for the nitration of this compound, based on typical yields for similar reactions.

| Parameter | Value |

| Starting Material | This compound |

| Reagents | HNO₃, H₂SO₄, Acetic Acid |

| Reaction Temperature | 0-10 °C |

| Reaction Time | 1-2 hours |

| Expected Product(s) | 2,5-Dibromo-3-nitrohydroquinone, 2,5-Dibromo-3,6-dinitrohydroquinone |

| Typical Yield | 60-80% (mono-nitro) |

Friedel-Crafts Alkylation

Friedel-Crafts alkylation introduces an alkyl group onto the aromatic ring. A common method involves the use of an alcohol or alkyl halide in the presence of a strong acid catalyst.

Experimental Protocol: Tert-butylation of this compound (Adapted Protocol)

-

Materials: this compound, tert-butanol (B103910), concentrated sulfuric acid, phosphoric acid.

-

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add this compound and a suitable solvent (e.g., toluene).

-

Prepare a mixture of tert-butanol and a catalytic amount of mixed acid (e.g., sulfuric acid and phosphoric acid).

-

Heat the hydroquinone solution to 80-90 °C.

-

Slowly add the tert-butanol/acid mixture to the flask over a period of 1-2 hours.

-

Maintain the reaction temperature and continue stirring for an additional 2-4 hours, monitoring the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Wash the organic layer with water and a saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) and remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography or recrystallization.

-

Quantitative Data Summary (Adapted from Hydroquinone Alkylation)

| Parameter | Value |

| Starting Material | This compound |

| Alkylating Agent | tert-Butanol |

| Catalyst | H₂SO₄ / H₃PO₄ |

| Reaction Temperature | 80-90 °C |

| Reaction Time | 3-6 hours |

| Expected Product(s) | 3-tert-Butyl-2,5-dibromohydroquinone, 3,6-Di-tert-butyl-2,5-dibromohydroquinone |

| Typical Yield | 50-70% (mono-alkylated) |

Friedel-Crafts Acylation

Friedel-Crafts acylation introduces an acyl group onto the aromatic ring using an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst.

Experimental Protocol: Acylation of this compound (Adapted Protocol)

-

Materials: this compound, acetyl chloride, anhydrous aluminum chloride (AlCl₃), dichloromethane (B109758) (DCM).

-

Procedure:

-

In a flame-dried, three-necked flask under a nitrogen atmosphere, suspend anhydrous aluminum chloride in dry dichloromethane.

-

Cool the suspension in an ice bath.

-

Slowly add acetyl chloride to the stirred suspension.

-

In a separate flask, dissolve this compound in dry dichloromethane.

-

Add the this compound solution dropwise to the acylium ion solution, maintaining the temperature at 0-5 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC.

-

Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure, and purify the crude product by column chromatography or recrystallization.

-

Quantitative Data Summary (Adapted from Hydroquinone Acylation)

| Parameter | Value |

| Starting Material | This compound |

| Acylating Agent | Acetyl Chloride |

| Catalyst | Aluminum Chloride (AlCl₃) |

| Solvent | Dichloromethane |

| Reaction Temperature | 0 °C to room temperature |

| Reaction Time | 2-6 hours |

| Expected Product(s) | 3-Acetyl-2,5-dibromohydroquinone |

| Typical Yield | 50-70% |

Visualizing Reaction Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the general mechanism for electrophilic aromatic substitution and a typical experimental workflow.

Caption: General mechanism of electrophilic aromatic substitution on this compound.

Caption: A typical experimental workflow for electrophilic substitution reactions.

Conclusion

The electrophilic substitution reactions of this compound offer a versatile platform for the synthesis of a wide array of functionalized aromatic compounds. The strong activating and directing effects of the hydroxyl groups predominantly govern the regioselectivity of these reactions, favoring substitution at the 3 and 6 positions. The experimental protocols and data presented in this guide, adapted from related hydroquinone chemistry, provide a solid foundation for the development of synthetic methodologies for novel derivatives. Careful optimization of reaction conditions will be crucial for achieving high yields and selectivities in specific applications.

Methodological & Application

Synthesis of 2,5-Dibromohydroquinone from Hydroquinone: An Application Note and Protocol for Researchers

Introduction

2,5-Dibromohydroquinone is a valuable halogenated aromatic compound that serves as a key intermediate in the synthesis of various organic molecules, including those with significant biological activity. Its unique structure, featuring a hydroquinone (B1673460) core with two bromine substituents, makes it a versatile building block in medicinal chemistry and materials science. This document provides a detailed protocol for the synthesis of this compound from hydroquinone, along with its applications in drug development, targeting researchers, scientists, and professionals in the field.

Applications in Drug Development

This compound is recognized as an important pharmaceutical intermediate.[1] Its utility in drug discovery stems from the reactivity of the bromine atoms, which can be readily displaced or used in cross-coupling reactions to introduce diverse functionalities. This allows for the construction of complex molecular architectures with potential therapeutic applications.

One notable application is in the synthesis of novel kinase inhibitors. The hydroquinone scaffold is a known pharmacophore that can interact with the ATP-binding site of various kinases, enzymes that play a crucial role in cellular signaling and are often dysregulated in diseases such as cancer. The bromine atoms on the 2 and 5 positions of the hydroquinone ring provide handles for the introduction of side chains that can enhance potency and selectivity for specific kinase targets.

Furthermore, derivatives of this compound have been explored for their potential as antimicrobial agents. For instance, 2,5-diamino-3,6-dibromo-1,4-benzoquinones, which can be synthesized from precursors derived from hydroquinone, have demonstrated antimicrobial activities. This suggests that the dibrominated hydroquinone core can be a starting point for the development of new anti-infective agents.

Experimental Protocol: Synthesis of this compound

This protocol details the direct bromination of hydroquinone to yield this compound. The reaction proceeds via an electrophilic aromatic substitution mechanism where bromine is the electrophile.

Materials and Equipment

-

Hydroquinone

-

Glacial Acetic Acid

-

Bromine

-

Three-necked round-bottom flask (1 L)

-

Dropping funnel

-

Nitrogen inlet and gas outlet

-

Ice bath

-

Magnetic stirrer

-

Buchner funnel and filter flask

-

Vacuum source

-

Beakers and other standard laboratory glassware

-

Personal Protective Equipment (PPE): Safety goggles, lab coat, gloves

Procedure

-

Reaction Setup: In a 1 L three-necked flask equipped with a nitrogen inlet, a gas outlet, and a dropping funnel, add hydroquinone (20 g, 182 mmol) and 200 mL of glacial acetic acid.

-

Inert Atmosphere: Place the flask in an ice bath and initiate a slow stream of nitrogen gas to maintain an inert atmosphere.

-

Addition of Bromine: While stirring the mixture, slowly add bromine (60.9 g, 381 mmol) dropwise from the dropping funnel over a period of approximately 20 minutes.

-

Precipitation: Observe the gradual precipitation of a white solid from the reaction mixture during the addition of bromine.

-

Reaction Time: After the complete addition of bromine, continue to stir the reaction mixture at room temperature for 12 hours.

-

Work-up: Upon completion of the reaction, cool the mixture in an ice bath.

-

Isolation of Product: Collect the precipitated white solid by filtration using a Buchner funnel.

-

Washing: Wash the collected solid with cold water until the filtrate is neutral.

-

Drying: Dry the final product, 2,5-dibromo-1,4-benzenediol, under vacuum.

This procedure is reported to yield approximately 41.4 g (85% yield) of this compound.[1]

Data Presentation

| Parameter | Hydroquinone (Starting Material) | This compound (Product) |

| Molecular Formula | C₆H₆O₂ | C₆H₄Br₂O₂ |

| Molecular Weight | 110.11 g/mol | 267.90 g/mol |

| Appearance | White crystalline solid | White to gray crystalline solid[1] |

| Melting Point | 172-175 °C | 191-194 °C[2] |

| Solubility | Soluble in water, ethanol, and ether | Soluble in methanol[1] |

Mandatory Visualizations

Synthesis Workflow

The following diagram illustrates the workflow for the synthesis of this compound from hydroquinone.

Caption: Workflow for the synthesis of this compound.

Reaction Scheme

The following diagram illustrates the chemical reaction for the synthesis of this compound.

References

The Versatility of 2,5-Dibromohydroquinone in Organic Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

2,5-Dibromohydroquinone is a highly versatile building block in organic synthesis, prized for its reactive bromine atoms and the inherent redox properties of its hydroquinone (B1673460) core. Its utility spans the creation of advanced polymers, the synthesis of pharmacologically active molecules, and the development of novel organic materials. This document provides detailed application notes and experimental protocols for the use of this compound in various synthetic transformations.

Overview of Applications

This compound serves as a key intermediate in a multitude of organic reactions, primarily leveraging the reactivity of its carbon-bromine bonds for the formation of new carbon-carbon and carbon-heteroatom bonds. Its applications can be broadly categorized as follows:

-

Monomer for Polymerization: The dibromo functionality allows for its use as a monomer in polycondensation reactions, leading to the formation of conjugated polymers with interesting electronic and photophysical properties.

-

Precursor to Bioactive Molecules: The hydroquinone scaffold is present in numerous biologically active compounds. This compound provides a convenient starting point for the synthesis of derivatives with potential applications in drug discovery, including anticancer and antimicrobial agents.

-

Cross-Coupling Reactions: The bromine atoms are ideal handles for palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Heck couplings, enabling the introduction of a wide variety of substituents and the construction of complex molecular architectures.

-